2-bromo-N-(2-hydroxyethyl)-N-methylacetamide
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Overview
Description
2-bromo-N-(2-hydroxyethyl)-N-methylacetamide is an organic compound with the molecular formula C5H10BrNO2. This compound is characterized by the presence of a bromine atom, a hydroxyethyl group, and a methylacetamide moiety. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-hydroxyethyl)-N-methylacetamide typically involves the reaction of N-methylacetamide with 2-bromoethanol. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Starting Materials: N-methylacetamide and 2-bromoethanol.
Reaction Conditions: The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Procedure: The mixture of N-methylacetamide and 2-bromoethanol is heated under reflux conditions for several hours. The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Purification: After the reaction is complete, the product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Industrial production methods may also include additional steps for purification and quality control to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-hydroxyethyl)-N-methylacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Nucleophilic Substitution: New derivatives with different functional groups replacing the bromine atom.
Oxidation: Aldehydes or carboxylic acids derived from the hydroxyethyl group.
Reduction: Amines or alcohols derived from the reduction of the carbonyl group.
Scientific Research Applications
2-bromo-N-(2-hydroxyethyl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in biochemical assays.
Medicine: Research into potential therapeutic applications includes its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-hydroxyethyl)-N-methylacetamide involves its interaction with specific molecular targets. The bromine atom and hydroxyethyl group play key roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved may include:
Covalent Modification: The bromine atom can react with nucleophilic amino acid residues in proteins, leading to covalent modification and inhibition of enzyme activity.
Hydrogen Bonding: The hydroxyethyl group can form hydrogen bonds with target molecules, affecting their stability and interactions.
Comparison with Similar Compounds
2-bromo-N-(2-hydroxyethyl)-N-methylacetamide can be compared with other similar compounds to highlight its uniqueness:
2-bromo-N-(2-hydroxyethyl)acetamide: Lacks the methyl group on the nitrogen atom, which may affect its reactivity and biological activity.
2-chloro-N-(2-hydroxyethyl)-N-methylacetamide: The chlorine atom is less reactive than bromine, leading to differences in chemical behavior and applications.
N-(2-hydroxyethyl)-N-methylacetamide:
The presence of the bromine atom in this compound makes it more reactive and versatile in chemical reactions compared to its analogs.
Properties
IUPAC Name |
2-bromo-N-(2-hydroxyethyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO2/c1-7(2-3-8)5(9)4-6/h8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJNBNVLXJQUID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211431-38-7 |
Source
|
Record name | 2-bromo-N-(2-hydroxyethyl)-N-methylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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